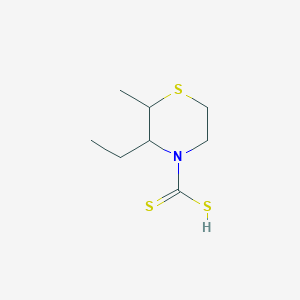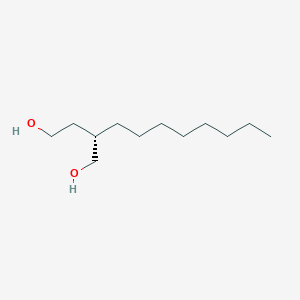![molecular formula C21H11NO B14223006 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-43-6](/img/structure/B14223006.png)
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is a chemical compound known for its unique structure, which includes a furan ring, ethynyl groups, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of appropriate catalysts and reaction conditions are likely to be employed to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The furan ring, ethynyl groups, and nitrile moiety can participate in various chemical interactions, influencing biological pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({2-[(Furan-2-yl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a furan-2-yl group instead of furan-3-yl.
Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different substituents.
Uniqueness
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and interactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
823227-43-6 |
|---|---|
Molekularformel |
C21H11NO |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
2-[2-[2-[2-(furan-3-yl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NO/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
InChI-Schlüssel |
ZLJHMZIWWFMSDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=COC=C2)C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


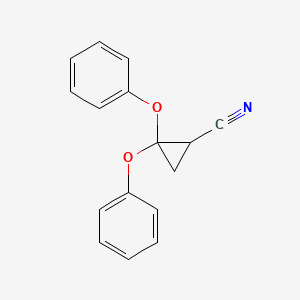
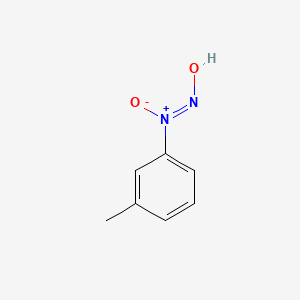
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
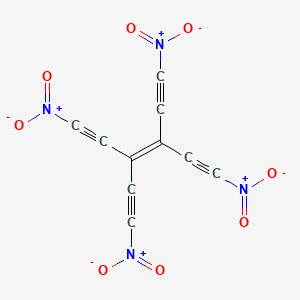

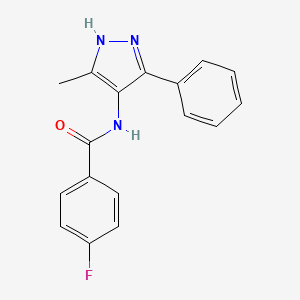
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)

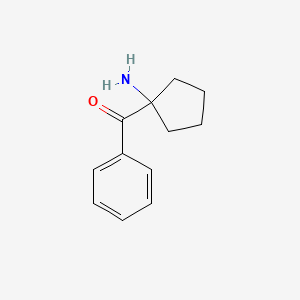
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
